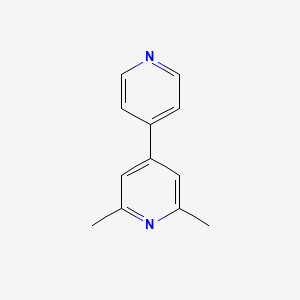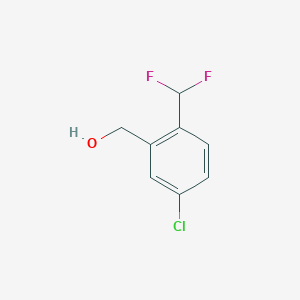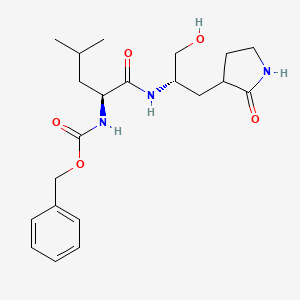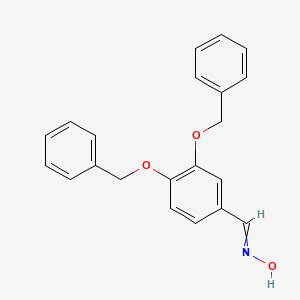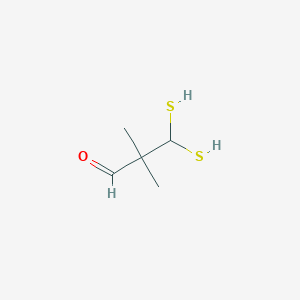
2,2-Dimethyl-3,3-bis(sulfanyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyldithio)isobutyraldehyde is an organic compound with the molecular formula C5H10OS2. It is a sulfur-containing aldehyde, characterized by the presence of a methyldithio group attached to an isobutyraldehyde backbone. This compound is known for its clear light yellow appearance and is primarily used in research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyldithio)isobutyraldehyde typically involves the reaction of isobutyraldehyde with methanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Methyldithio)isobutyraldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methyldithio)isobutyraldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methyldithio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require nucleophiles and suitable solvents
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Methyldithio)isobutyraldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Methyldithio)isobutyraldehyde involves its interaction with various molecular targets. The methyldithio group can undergo redox reactions, influencing cellular redox states and signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function .
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-(methyldisulfanyl)propanal
- 2-Methyl-2-(methyldithio)propionaldehyde
- Propanal, 2-methyl-2-(methyldithio)-
Comparison: 2-(Methyldithio)isobutyraldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C5H10OS2 |
|---|---|
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
2,2-dimethyl-3,3-bis(sulfanyl)propanal |
InChI |
InChI=1S/C5H10OS2/c1-5(2,3-6)4(7)8/h3-4,7-8H,1-2H3 |
Clé InChI |
FPIKMRWGAMRURJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)

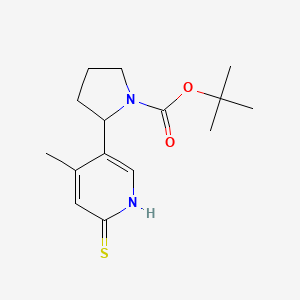
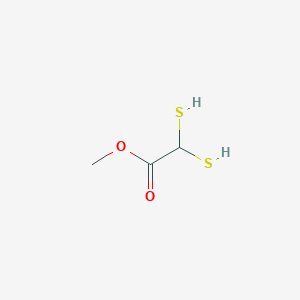

![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
